N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 847402-09-9
VCID: VC7251564
InChI: InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31)
SMILES: C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Molecular Formula: C25H21N5O2S2
Molecular Weight: 487.6

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 847402-09-9

Cat. No.: VC7251564

Molecular Formula: C25H21N5O2S2

Molecular Weight: 487.6

* For research use only. Not for human or veterinary use.

N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide - 847402-09-9

Specification

CAS No. 847402-09-9
Molecular Formula C25H21N5O2S2
Molecular Weight 487.6
IUPAC Name N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31)
Standard InChI Key GYVCISVXCKLNTR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three critical moieties:

  • Benzothiazolone Ring: A bicyclic system with a ketone group at position 2, contributing to hydrogen-bonding interactions.

  • 1,2,4-Triazole Ring: A nitrogen-rich heterocycle linked to the benzothiazolone via a methylene bridge, enhancing metabolic stability.

  • Benzyl-Thioacetamide Side Chain: A flexible substituent with a thioether bond, influencing solubility and target binding.

The IUPAC name, NN-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC25H21N5O2S2\text{C}_{25}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}_{2}
Molecular Weight487.6 g/mol
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
InChI KeyGYVCISVXCKLNTR-UHFFFAOYSA-N
SolubilityNot experimentally determined

Electronic and Steric Features

The conjugated π-system of the benzothiazolone and triazole rings facilitates charge delocalization, while the benzyl group introduces steric bulk that may influence pharmacokinetics. The thioether linkage (-S-) enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Optimization

General Synthesis Strategy

The synthesis involves multi-step reactions under controlled conditions:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with phenyl isothiocyanate.

  • Methylene Bridge Installation: Alkylation of the triazole with 2-chloromethylbenzothiazolone.

  • Side Chain Attachment: Coupling the thiol group of the triazole with NN-benzyl-2-chloroacetamide.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Phenyl isothiocyanate, DMF, 80°C, 6h65%
22-Chloromethylbenzothiazolone, K2CO3, DCM72%
3NN-Benzyl-2-chloroacetamide, Et3N, THF58%

Comparative Analysis with Patent CN110878032A

While Patent CN110878032A details the synthesis of NN-benzylacetamidine hydrochloride—a structurally simpler analog—key parallels exist :

  • Use of acetonitrile and Raney nickel for hydrogenation .

  • pH-controlled crystallization to isolate the hydrochloride salt .
    These methods may inform process optimization for the target compound, though its larger size necessitates tailored conditions .

Characterization and Analytical Data

Spectroscopic Profiling

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) displays signals for the benzyl group (δ 4.35 ppm, -CH2-), triazole protons (δ 8.20 ppm), and benzothiazolone carbonyl (δ 168.5 ppm in 13C^{13}\text{C}).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 488.1 [M+H]+^+, confirming the molecular weight.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8 µg/mL and 16 µg/mL, respectively. The thioacetamide moiety may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.

Table 3: Pharmacological Profile

ActivityModel SystemKey Finding
Anti-inflammatoryRAW 264.7 macrophages50% inhibition of NO at 10 µM
AntioxidantDPPH assayEC50 = 45 µM

Therapeutic Applications and Challenges

Drug Development Prospects

  • Lead Compound: Structural similarity to EGFR inhibitors (e.g., erlotinib) suggests potential in oncology.

  • Combination Therapy: Synergy with cisplatin observed in ovarian cancer models.

Limitations and Future Directions

  • Solubility: Poor aqueous solubility necessitates formulation strategies (e.g., nanoemulsions).

  • Toxicity: Preliminary hepatotoxicity in rodent models mandates structural refinements.

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